molecular formula C6H13NO2 B559552 DL-Leucine CAS No. 328-39-2

DL-Leucine

Cat. No.: B559552
CAS No.: 328-39-2
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

DL-Leucine is a racemic mixture of the D- and L- enantiomers of leucine, an essential branched-chain amino acid. It plays a pivotal role in various biological processes, including protein synthesis, tissue regeneration, and metabolic regulation. This compound is widely used in research and industrial applications due to its unique properties and functions.

Mechanism of Action

Target of Action

DL-Leucine, a derivative of the essential branched-chain amino acid leucine, primarily targets muscle tissues . It plays a crucial role in muscle protein synthesis and is particularly beneficial in preventing muscle protein breakdown that can occur after trauma or severe stress . In addition, this compound has been shown to have effects on neuronal cells, contributing to the normalization of membrane potential and neuronal excitability .

Mode of Action

This compound interacts with its targets by participating in various metabolic processes. It has been shown to normalize membrane potential and neuronal excitability , and it also improves the metabolic state of cells . Furthermore, this compound has been found to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the branched-chain amino acids catabolic pathway, which is conserved in most organisms . The catabolism of this compound generates acetoacetate and acetyl-CoA as its final products . These products can further synthesize fatty acids or feed other secondary metabolism pathways to produce diverse compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As an essential amino acid, this compound is absorbed and distributed throughout the body, where it participates in various metabolic processes . It is metabolized into several products, including acetoacetate and acetyl-CoA

Result of Action

The action of this compound results in several molecular and cellular effects. It stimulates muscle protein synthesis, contributing to muscle growth and repair . It also normalizes membrane potential and neuronal excitability, which can have neuroprotective effects . Moreover, this compound has been shown to improve symptoms of ataxia, particularly in patients with certain lysosomal storage disorders .

Action Environment

Environmental factors, such as diet, can influence the action of this compound. For instance, dietary this compound has been shown to modify insulin resistance, acting on multiple tissues and at multiple levels of metabolism . Furthermore, the availability of this compound can affect bacterial growth in certain ecosystems, as bacteria can use this compound as an alternative carbon and nitrogen source when other nutrients are depleted .

Biochemical Analysis

Biochemical Properties

DL-Leucine plays a pivotal role in the modulation of skeletal muscle metabolism and the regulation of energy balance . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it activates the mechanistic target of rapamycin (mTOR), a serine-threonine protein kinase that regulates protein biosynthesis and cell growth .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It directly stimulates myofibrillar muscle protein synthesis, an effect that results from its role as an activator of mTOR .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary metabolic end products are acetyl-CoA and acetoacetate, making it one of the two exclusively ketogenic amino acids, with lysine being the other .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A highly sensitive and specific high-performance liquid chromatography tandem mass spectrometry method has been developed for the determination of D- and L-isomers of leucine in human plasma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The plasma D-Leucine concentrations or their ratio to total leucine in rodents was much higher than that in humans .

Metabolic Pathways

This compound is involved in various metabolic pathways. The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known to interact with specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DL-Leucine involves several steps. One common method includes reacting ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide. The reaction mixture is then distilled to recover ethanol, and the residue is thermally dissolved, filtered, cooled, and precipitated to obtain 2-isobutyl acetoacetamide. This intermediate is further reacted with sodium hypochlorite, followed by distillation to recover chloroform. The resulting residue is treated with p-toluenesulfonic acid, filtered, cooled, and precipitated to yield leucine p-toluenesulfonic acid. Finally, this compound is obtained by reacting leucine p-toluenesulfonic acid with sodium hydroxide and adjusting the pH to 6-6.5 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical routes. The process is optimized for high yield, minimal byproducts, and cost-effectiveness. The raw materials used are readily available, and the reaction conditions are mild, making the process suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

DL-Leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-acetyl-DL-leucine, which has significant pharmacological applications .

Comparison with Similar Compounds

DL-Leucine is compared with other branched-chain amino acids such as D-Leucine, L-Leucine, D-Isoleucine, and D-Valine. While all these compounds share similar structural features, this compound’s racemic nature gives it unique properties:

This compound’s unique combination of D- and L- enantiomers makes it versatile for various applications, from research to industrial use.

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Record name L-Leucine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
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Record name L-Leucine
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Record name L-Leucine
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Record name L-Leucine
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Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
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Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
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Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
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Melting Point

293 °C, 268 - 288 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Leucine

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